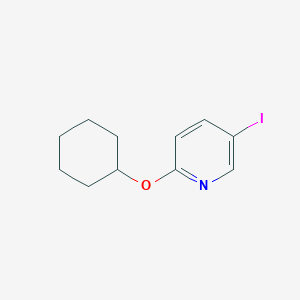![molecular formula C11H11NO2S B1416747 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1047076-60-7](/img/structure/B1416747.png)
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Descripción general
Descripción
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, also known as 4-CPM-TPA, is an organic compound belonging to the class of compounds known as thienopyrroles. It is a derivative of thiophene, a five-membered ring aromatic hydrocarbon with a sulfur atom in the center. 4-CPM-TPA is an important intermediate in the synthesis of various compounds and drugs, and has recently been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Analgesic Activity
Compounds similar to 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, particularly the 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, were synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain derivatives were found to possess equal or greater potency than the standard drug indomethacin in both acute and chronic animal models (Muchowski et al., 1985).
Bioisosteric Analogs and Serotonin Receptor Activity
Thieno[3,2-b]- and thieno[2,3-b]pyrrole derivatives, potential bioisosteres of N,N-dimethyltryptamine, were synthesized and tested. Despite not substituting for LSD or DOI in drug discrimination paradigms, these compounds showed full substitution for a 5-HT1A agonist and demonstrated interaction with 5-HT2 receptors. This study highlights the sensitivity of serotonin receptor isoforms to subtle changes in the molecular structure of compounds (Blair et al., 1999).
Anti-inflammatory Activity
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives
Derivatives of this compound class were synthesized and demonstrated significant anti-inflammatory activity, comparable to reference drugs, with the added advantage of lacking ulcerogenic activity (Rabea et al., 2006).
1H-Pyrrolizine-5-carboxamides as Anti-inflammatory Agents
A variety of N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides were synthesized and displayed notable anti-inflammatory properties. Molecular modeling studies were conducted to validate the pharmacological data and elucidate the observed anti-inflammatory behavior (Barsoum, 2011).
Thiophene Derivatives and Anti-inflammatory Activity
New series of thiophene derivatives were synthesized, and their structures were confirmed via spectral data. Most of the tested compounds showed moderate to good anti-inflammatory activity, comparable to indomethacin. One compound, in particular, exhibited superior activity at all time scales studied, indicating its potential as a clinically useful anti-inflammatory agent (Helal et al., 2015).
Propiedades
IUPAC Name |
4-(cyclopropylmethyl)thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)9-5-10-8(3-4-15-10)12(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKJSPWOIHDBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=C2C(=O)O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



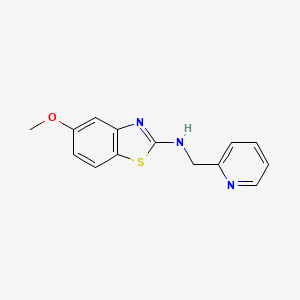
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine](/img/structure/B1416666.png)
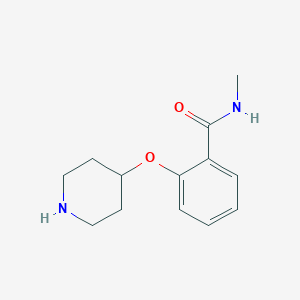
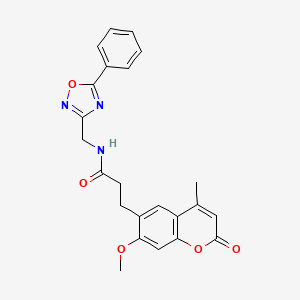
![methyl[(2S)-oxolan-2-ylmethyl]amine](/img/structure/B1416672.png)
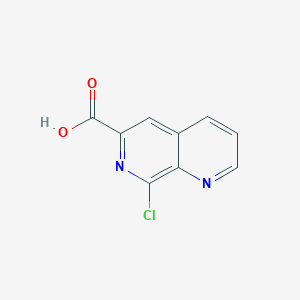
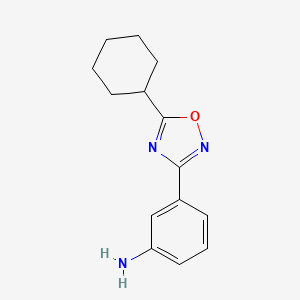
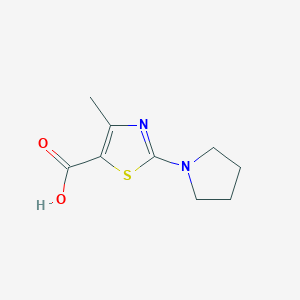
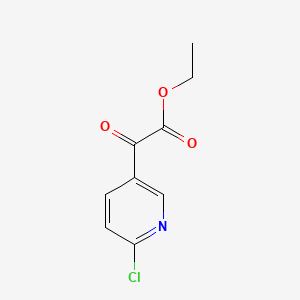
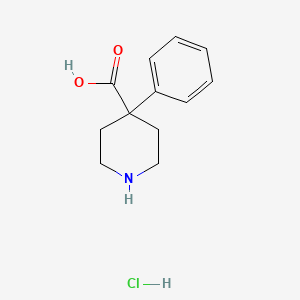
![methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1416682.png)
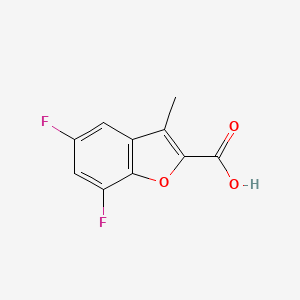
![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)
